molecular formula C8H13N B1604632 1H-Pyrrole, 2,5-diethyl- CAS No. 766-95-0

1H-Pyrrole, 2,5-diethyl-

Cat. No. B1604632
CAS RN: 766-95-0
M. Wt: 123.2 g/mol
InChI Key: CIKZQBMEPDKJHF-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,5-diethyl- is a heterocyclic organic compound that contains a five-membered ring with two carbon atoms and one nitrogen atom. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

1H-Pyrrole, 2,5-diethyl- has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. This compound has been shown to exhibit anti-inflammatory, antifungal, and anticancer activities, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,5-diethyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that 1H-Pyrrole, 2,5-diethyl- can exert various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Pyrrole, 2,5-diethyl- in lab experiments include its relatively simple synthesis method, its potential applications in drug discovery, and its unique properties that make it a valuable tool for studying various cellular processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1H-Pyrrole, 2,5-diethyl-, including the development of new synthetic methods, the identification of new biological targets, and the optimization of its pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific fields.
Conclusion
1H-Pyrrole, 2,5-diethyl- is a heterocyclic organic compound that has shown promising potential for various scientific applications. Its unique properties and potential applications make it a valuable tool for studying various cellular processes and for drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific fields.

properties

IUPAC Name

2,5-diethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-3-7-5-6-8(4-2)9-7/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKZQBMEPDKJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227418
Record name 1H-Pyrrole, 2,5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

766-95-0
Record name 2,5-Diethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 2,5-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 2,5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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